molecular formula C19H17N3O2 B11692930 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide

Cat. No.: B11692930
M. Wt: 319.4 g/mol
InChI Key: ATBBDOHLHNBQKP-CIAFOILYSA-N
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Description

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the reaction between 2-methoxynaphthaldehyde and 6-methylpyridine-3-carbohydrazide. Schiff bases are known for their wide range of applications in various fields, including coordination chemistry, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules, such as enzymes and proteins. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of the methoxynaphthalene and methylpyridine groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with transition metals and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-7-8-15(11-20-13)19(23)22-21-12-17-16-6-4-3-5-14(16)9-10-18(17)24-2/h3-12H,1-2H3,(H,22,23)/b21-12+

InChI Key

ATBBDOHLHNBQKP-CIAFOILYSA-N

Isomeric SMILES

CC1=NC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC

Origin of Product

United States

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